1,2-Bis(methanesulfonyloxy)-propane
Description
Properties
CAS No. |
26439-20-3 |
|---|---|
Molecular Formula |
C5H12O6S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-methylsulfonyloxypropyl methanesulfonate |
InChI |
InChI=1S/C5H12O6S2/c1-5(11-13(3,8)9)4-10-12(2,6)7/h5H,4H2,1-3H3 |
InChI Key |
JMQQWWXJZPWLRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonate Esters
1,2-Bis(p-toluenesulfonyloxy)-propane
- Structure : Features two p-toluenesulfonyloxy (-OSO₂C₆H₄CH₃) groups.
- Reactivity : The tosyl group is bulkier and less electron-withdrawing than mesyl, reducing its leaving group ability in nucleophilic substitutions. However, it is widely used in protecting alcohols due to its stability .
- Applications : Common in peptide synthesis and as intermediates in heterocyclic chemistry.
1,4-Diiodotetrafluorobenzene Cocrystals
- For example, I⋯N halogen bond distances vary with propane backbone modifications (2.769 Å vs. 2.851 Å in similar cocrystals), emphasizing steric and electronic effects .
Phosphine Ligands
1,3-Bis(diphenylphosphino)propane (1,3-DPP)
- Structure: Two diphenylphosphino (-PPh₂) groups on a propane backbone.
- Applications : A chelating ligand in transition metal catalysis (e.g., nickel or palladium complexes). Air-sensitive and toxic, requiring inert handling .
- Contrast : Unlike sulfonate esters, phosphines participate in coordination chemistry rather than substitution reactions.
(R)-(+)-1,2-Bis(diphenylphosphino)propane
Pharmaceutical Derivatives
Razoxane (1,2-Bis(3,5-dioxopiperazin-1-yl)propane)
- Structure : Two dioxopiperazine rings attached to propane.
- Applications: Anticancer agent targeting DNA/RNA synthesis. Limited efficacy in acute myeloid leukemia, with significant toxicity observed in clinical trials .
- Contrast : While 1,2-Bis(methanesulfonyloxy)-propane is a synthetic intermediate, Razoxane is a therapeutic agent with distinct mechanistic pathways.
Data Table: Comparative Analysis
Key Research Findings
- Reactivity Trends : Methanesulfonyloxy groups exhibit superior leaving group ability compared to tosyl derivatives due to stronger electron-withdrawing effects, accelerating substitution reactions .
- Structural Impact : In cocrystals, propane backbone flexibility and substituent bulkiness (e.g., 4-pyridyl vs. ethane derivatives) modulate halogen bond strengths (I⋯N distances: 2.769–2.851 Å) .
- Safety Profile : Sulfonate esters like this compound are likely corrosive (skin/eye irritants, H315/H319), similar to structurally related compounds .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both reactants. Acetonitrile and dimethylformamide (DMF) are less common but may improve reaction rates in specific cases.
-
Temperature control : Maintaining the reaction at 0–5°C mitigates exothermic side reactions, as higher temperatures promote decomposition.
-
Stoichiometry : A 2.2:1 molar ratio of MsCl to 1,2-propanediol ensures complete conversion, with excess MsCl distilled off post-reaction.
Table 1: Comparative Yields Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 0–5 | 82 |
| THF | Pyridine | 25 | 75 |
| Acetone | NaOH | 10 | 68 |
Halogenation-Sulfonylation Sequential Approach
An alternative method involves converting 1,2-propanediol to a dihalide intermediate (e.g., 1,2-dichloropropane) followed by nucleophilic displacement with methanesulfonate ions. While this route is less common, it offers advantages in scalability:
-
Halogenation : Thionyl chloride (SOCl) or phosphorus tribromide (PBr) converts the diol to 1,2-dichloropropane.
-
Sulfonylation : The dihalide reacts with sodium methanesulfonate in a polar aprotic solvent (e.g., DMF) at 80–100°C.
This method avoids the use of corrosive MsCl but introduces challenges in controlling regioselectivity and purifying halogenated intermediates.
Optimization of Reaction Parameters
Catalytic Additives
The inclusion of catalytic alkali metal iodides (e.g., KI, 5 mol%) enhances reaction rates by facilitating the departure of the leaving group during sulfonylation. This effect is particularly pronounced in DMF, where iodide ions stabilize transition states through solvation.
Solvent Effects
Polar aprotic solvents increase the electrophilicity of MsCl, accelerating the reaction. However, DCM’s low boiling point simplifies post-reaction solvent removal, making it industrially preferable.
Table 2: Solvent Impact on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Time (h) |
|---|---|---|
| DCM | 8.93 | 4 |
| THF | 7.52 | 6 |
| DMF | 36.7 | 3 |
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol or diethyl ether, yielding colorless crystals with >98% purity. Slow cooling (-20°C) minimizes occluded impurities.
Spectroscopic Analysis
-
H NMR (CDCl): δ 1.4 (d, 3H, CH), 3.2 (s, 6H, SOCH), 4.3–4.5 (m, 2H, CHOSO)
-
IR : 1350 cm (S=O asymmetric stretch), 1170 cm (S=O symmetric stretch)
Industrial-Scale Considerations
Large-scale production employs continuous-flow reactors to manage exothermicity and improve heat dissipation. A typical setup includes:
-
A cooled jacketed reactor for MsCl addition.
-
In-line neutralization of HCl using aqueous NaOH.
-
Distillation units for solvent recovery.
Applications in Pharmaceutical Synthesis
The compound’s utility is exemplified in the synthesis of antiarrhythmic agents, where it serves as a precursor to alkylated amines . Its robust leaving-group ability enables efficient C–N bond formation under mild conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1,2-Bis(methanesulfonyloxy)-propane with high purity?
- Methodological Answer : The compound is synthesized via a two-step nucleophilic substitution reaction. React propane-1,2-diol with methanesulfonyl chloride (MsCl) in a 1:2 molar ratio under inert atmosphere, using a base like triethylamine or pyridine to neutralize HCl byproducts. Maintain temperatures between 0–5°C to minimize side reactions. Post-reaction, purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluent: dichloromethane/methanol). Confirm purity via HPLC (≥98%) and structural integrity via (δ 4.3–4.5 ppm for methine protons, δ 3.1 ppm for methylsulfonyl groups) and FT-IR (S=O stretches at ~1350–1170 cm) .
Q. How can the crystal structure of this compound derivatives be determined?
- Methodological Answer : Use single-crystal X-ray diffraction (XRD) with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure via direct methods (ShelXT) and refine using SHELXL. Key parameters include bond lengths (e.g., C–O, S–O) and torsion angles. For example, analogous sulfonate esters show C–S bond lengths of ~1.76–1.82 Å and O–S–O angles of ~119–121°. Hydrogen atoms are typically placed geometrically with isotropic displacement parameters set to 1.2×U of parent atoms .
Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for sulfonate esters). Monitor hydrolytic stability via in DO/CDOD (1:1) at 25°C; degradation is indicated by disappearance of methine proton signals. For photostability, expose samples to UV light (λ = 254 nm) and track changes via HPLC .
Advanced Research Questions
Q. How do electronic effects of substituents on the sulfonyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing/donating effects on sulfonyl leaving groups. Compare experimental reaction rates (e.g., Suzuki-Miyaura coupling) using derivatives with substituents like –CF (electron-withdrawing) or –OCH (electron-donating). Monitor reaction progress via GC-MS and quantify activation energies using Arrhenius plots. Electron-withdrawing groups typically enhance leaving-group ability, reducing activation barriers .
Q. What strategies resolve contradictions in reported thermal stability data for sulfonate esters like this compound?
- Methodological Answer : Replicate studies under controlled atmospheres (N vs. air) using TGA-DSC. Variations may arise from oxidative degradation or moisture content. For example, moisture-induced hydrolysis can lower observed decomposition temperatures. Use Karl Fischer titration to quantify water content in samples and correlate with stability. Cross-validate findings with isothermal gravimetric analysis (IGA) at 150°C for 24 hours .
Q. How does this compound function as a crosslinker in polymer networks, and how can its efficiency be quantified?
- Methodological Answer : Incorporate the compound into epoxy or polyurethane systems at 1–5 wt%. Monitor crosslinking via rheometry (time-sweep experiments at 120°C) to measure gelation time (t). Use FT-IR to track disappearance of sulfonate ester peaks (1350–1170 cm) and emergence of network structures (e.g., C–O–C stretches at 1100 cm). Compare mechanical properties (tensile strength, modulus) of cured polymers via ASTM D638 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
